molecular formula C12H17N3O2S B6498241 (Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide CAS No. 1379417-62-5

(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide

Cat. No. B6498241
CAS RN: 1379417-62-5
M. Wt: 267.35 g/mol
InChI Key: QZBNITAFEUMINW-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide, also known as HMP, is an organic compound that is widely used in scientific research. It is a derivative of piperidine, a cyclic compound found in many alkaloids and natural products. HMP has been studied for its potential use in synthesizing a variety of compounds, as well as its possible applications in biomedical research.

Scientific Research Applications

(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide has been studied for its potential applications in the synthesis of a variety of compounds. It has been used to synthesize a variety of heterocyclic compounds, such as piperidine derivatives, thiophene derivatives, and other heterocyclic compounds. Additionally, this compound has been studied for its potential use in biomedical research. It has been used in the synthesis of peptide-based drugs, as well as in the synthesis of small molecule drugs.

Mechanism of Action

(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide has been studied for its potential use in the synthesis of peptide-based drugs. The mechanism of action of this compound is believed to involve the formation of a covalent bond between the peptide and the this compound molecule. This covalent bond is believed to stabilize the peptide, and thus increase its activity. Additionally, this compound has been studied for its potential use in the synthesis of small molecule drugs. The mechanism of action of this compound in this case is believed to involve the formation of a hydrogen bond between the small molecule and the this compound molecule. This hydrogen bond is believed to stabilize the small molecule, and thus increase its activity.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the synthesis of peptide-based drugs. The biochemical and physiological effects of this compound are believed to involve the stabilization of the peptide and the activation of its activity. Additionally, this compound has been studied for its potential use in the synthesis of small molecule drugs. The biochemical and physiological effects of this compound in this case are believed to involve the stabilization of the small molecule and the activation of its activity.

Advantages and Limitations for Lab Experiments

(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and availability. Additionally, this compound is relatively simple to synthesize and can be used in a variety of laboratory experiments. However, one of the main limitations of this compound is its lack of specificity. This compound is not very selective in its reaction with other compounds, and thus can lead to unwanted side reactions. Additionally, this compound is not very stable in the presence of light and heat, and thus must be stored in dark, cool conditions.

Future Directions

(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide has a variety of potential future applications. One possible application is in the synthesis of peptide-based drugs. This compound can be used to stabilize peptides, and thus increase their activity. Additionally, this compound can be used in the synthesis of small molecule drugs, as it can stabilize small molecules and increase their activity. Additionally, this compound can be used in the synthesis of heterocyclic compounds, such as piperidine derivatives, thiophene derivatives, and other heterocyclic compounds. Finally, this compound can be used in the synthesis of catalysts, as it can increase the efficiency of catalytic reactions.

Synthesis Methods

(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide can be synthesized in a two-step process. The first step involves the reaction of piperidine-4-carboxylic acid with 5-methylthiophene-2-carbonyl chloride in the presence of triethylamine to form the desired product. The second step involves the reaction of the product with hydrazine hydrate in the presence of sodium hydroxide to form the final product. The reaction is typically carried out at room temperature and the product is isolated by precipitation in an organic solvent.

properties

IUPAC Name

N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8-2-3-10(18-8)12(16)15-6-4-9(5-7-15)11(13)14-17/h2-3,9,17H,4-7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBNITAFEUMINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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